tert-Butyl 2-(Diethoxyphosphoryl)-3-methoxypropanoate
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Overview
Description
tert-Butyl 2-(Diethoxyphosphoryl)-3-methoxypropanoate: is an organic compound that belongs to the class of phosphonates It is characterized by the presence of a tert-butyl group, a diethoxyphosphoryl group, and a methoxy group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(Diethoxyphosphoryl)-3-methoxypropanoate typically involves the reaction of tert-butyl 2-bromo-3-methoxypropanoate with diethyl phosphite under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the diethoxyphosphoryl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(Diethoxyphosphoryl)-3-methoxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the diethoxyphosphoryl group to a phosphine oxide.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 2-(Diethoxyphosphoryl)-3-methoxypropanoate is used as a reactant in the synthesis of hydroxymethylated dihydroxyvitamin D3 analogs via the Wittig-Horner approach. It is also employed in the synthesis of phosphopeptide mimetic prodrugs targeted to the Src homology 2 (SH2) domain of signal transducer and activator of transcription 3 (Stat 3) .
Biology and Medicine: In biological research, this compound serves as a precursor to HDAC inhibitors, which are important in the study of gene expression and cancer therapy. It is also used in the development of potential antitumor agents .
Industry: In the industrial sector, this compound is utilized in the production of various organic compounds and materials. Its unique chemical properties make it valuable in the synthesis of specialized chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(Diethoxyphosphoryl)-3-methoxypropanoate involves its role as a precursor to various bioactive compounds. For instance, as a precursor to HDAC inhibitors, it influences gene expression by inhibiting histone deacetylases, leading to changes in chromatin structure and gene transcription. The molecular targets include histone proteins and transcription factors involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
- tert-Butyl 2-(Diethoxyphosphoryl)acetate
- tert-Butyl 2-(Diethoxyphosphoryl)propanoate
- tert-Butyl 2-(Diethoxyphosphoryl)butanoate
Comparison: While these compounds share similar structural features, tert-Butyl 2-(Diethoxyphosphoryl)-3-methoxypropanoate is unique due to the presence of the methoxy group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it particularly valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C12H25O6P |
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Molecular Weight |
296.30 g/mol |
IUPAC Name |
tert-butyl 2-diethoxyphosphoryl-3-methoxypropanoate |
InChI |
InChI=1S/C12H25O6P/c1-7-16-19(14,17-8-2)10(9-15-6)11(13)18-12(3,4)5/h10H,7-9H2,1-6H3 |
InChI Key |
MWNKEINZEABFRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(COC)C(=O)OC(C)(C)C)OCC |
Origin of Product |
United States |
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